Technical Monograph: Physicochemical Profiling of 2-Nitrophenetole
Technical Monograph: Physicochemical Profiling of 2-Nitrophenetole
Executive Summary
2-Nitrophenetole (CAS: 610-67-3), also designated as 1-ethoxy-2-nitrobenzene or o-nitrophenetole, represents a critical intermediate in the synthesis of substituted anilines and azo dye precursors. Unlike its para-isomer—a foundational precursor for the historical analgesic phenacetin—the ortho-isomer is primarily utilized in the fine chemical industry for the production of o-phenetidine (2-ethoxyaniline).
This guide provides a rigorous physicochemical profile of 2-Nitrophenetole, synthesizing thermodynamic constants, spectral signatures, and validated analytical protocols. It is designed to support researchers in optimizing reaction monitoring, purification strategies, and safety compliance during drug development and industrial scale-up.
Molecular Architecture & Identification
The physicochemical behavior of 2-Nitrophenetole is governed by the steric and electronic interplay between the ethoxy (-OEt) group and the nitro (-NO₂) group in the ortho position. This proximity disrupts planar stacking, contributing to its low melting point relative to its isomers.
| Identifier | Value |
| IUPAC Name | 1-Ethoxy-2-nitrobenzene |
| Common Synonyms | o-Nitrophenetole; Ethyl 2-nitrophenyl ether |
| CAS Registry Number | 610-67-3 |
| Molecular Formula | C₈H₉NO₃ |
| SMILES | CCOC1=CC=CC=C1[O-] |
| Molecular Weight | 167.16 g/mol |
Thermodynamic & Physical Constants
The following data points are consolidated from high-purity reference standards (>98% GC). Note the distinction between the melting point of the ortho isomer (approx. 4°C) and the para isomer (approx. 60°C), a critical differentiator in phase separation processes.
| Property | Value | Conditions / Notes |
| Physical State | Liquid / Low-melting solid | At 20°C (Standard Ambient Temp) |
| Melting Point | 4.0 °C | Solidifies only upon refrigeration |
| Boiling Point | 275 °C | At 760 mmHg |
| Density | 1.19 g/mL | At 20°C |
| Refractive Index ( | 1.54 | At 20°C |
| Flash Point | >110 °C | Closed Cup (Estimated) |
| Vapor Pressure | < 0.1 mmHg | At 25°C (Low volatility) |
Solubility & Lipophilicity Profiling
Understanding the lipophilicity of 2-Nitrophenetole is essential for designing extraction protocols and predicting biological membrane permeability.
-
LogP (Octanol-Water Partition Coefficient): 2.1 – 2.24
-
Implication: The compound is moderately lipophilic. It will partition preferentially into organic layers (dichloromethane, ethyl acetate) during aqueous workups.
-
-
Solubility:
-
Water: Insoluble (< 0.1 g/L).
-
Organic Solvents: Miscible with ethanol, diethyl ether, acetone, and chloroform.
-
Acid/Base: Stable in dilute acids; potentially reactive in strong alkaline conditions at high temperatures (ether cleavage).
-
Synthesis & Reactivity Pathways
The primary utility of 2-Nitrophenetole lies in its reduction to o-phenetidine. The following diagram illustrates the synthesis from 2-nitrophenol and its subsequent reduction, highlighting the critical intermediate status of the compound.
Figure 1: Synthetic pathway illustrating the conversion of 2-Nitrophenol to 2-Phenetidine via 2-Nitrophenetole.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To quantify the purity of 2-Nitrophenetole and detect unreacted 2-nitrophenol or reduced byproducts. Principle: Reversed-phase chromatography utilizes the moderate hydrophobicity of the ethoxy group for retention.
Instrument Setup:
-
Column: C18 or specialized phenyl-hexyl column (e.g., Newcrom R1).
-
Dimensions: 150 mm x 4.6 mm, 3-5 µm particle size.
-
Detector: UV-Vis Diode Array at 254 nm (aromatic absorption) and 280 nm.
Methodology:
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS applications).
-
Solvent B: Acetonitrile (MeCN).
-
Isocratic Mode: 55% B / 45% A (Adjust based on column retention; 2-Nitrophenetole elutes later than 2-Nitrophenol due to higher lipophilicity).
-
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL of MeCN (1 mg/mL stock). Dilute to 100 µg/mL for injection.
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 5-10 µL.
-
Data Interpretation:
-
Retention Time (RT): 2-Nitrophenetole will elute after 2-Nitrophenol and before highly non-polar dimers.
-
Purity Calculation: Area normalization method (Area % > 98.0% constitutes reagent grade).
Protocol 2: Purification via Vacuum Distillation
Objective: Isolation of pure 2-Nitrophenetole from crude reaction mixtures. Rationale: Due to the high boiling point (275°C) at atmospheric pressure, thermal decomposition risks are high. Vacuum distillation reduces the boiling point to a safe window.
Workflow:
-
Setup: Assemble a short-path distillation apparatus with a vacuum manifold and cold trap.
-
Pressure Reduction: Apply vacuum to < 5 mmHg.
-
Heating: Gradually heat the oil bath.
-
Expected BP at 1-2 mmHg: Approximately 120-130°C.
-
-
Collection: Discard the initial "foreshoot" (containing unreacted ethyl halides or solvents). Collect the main fraction as a clear, yellowish oil.
-
Storage: Store under inert gas (Argon/Nitrogen) in amber glass to prevent photo-oxidation.
Analytical Logic & Quality Assurance
The following workflow defines the decision-making process for validating the identity and purity of 2-Nitrophenetole batches.
Figure 2: Quality assurance workflow for validating 2-Nitrophenetole batches.
Safety & Toxicology (HSE Profile)
Signal Word: WARNING
-
Hazard Statements:
-
Handling Precautions:
-
Methemoglobinemia Risk: Nitro-aromatics can induce methemoglobinemia. Avoid inhalation of vapors and skin contact.[2][4][5]
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and fume hood operation are mandatory.
-
Storage: Keep cool (< 15°C recommended) and dark. The compound is stable but may darken upon prolonged light exposure.
-
References
-
National Institute of Standards and Technology (NIST). Benzene, 1-ethoxy-2-nitro- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. 2-Nitrophenetole Compound Summary (CID 11889). National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzene, 1-ethoxy-2-nitro-. Retrieved from [Link]
